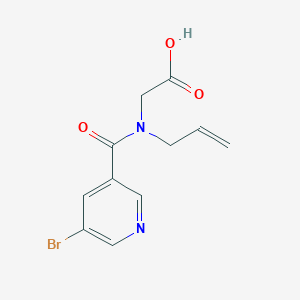
N-Allyl-N-(5-bromonicotinoyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Allyl-N-(5-bromonicotinoyl)glycine is a synthetic organic compound with the molecular formula C11H11BrN2O3 It is characterized by the presence of an allyl group, a bromonicotinoyl moiety, and a glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(5-bromonicotinoyl)glycine typically involves the reaction of 5-bromonicotinic acid with allylamine and glycine. The process can be summarized as follows:
Step 1: Activation of 5-bromonicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
Step 2: Reaction of the active ester with allylamine to form N-allyl-5-bromonicotinamide.
Step 3: Coupling of N-allyl-5-bromonicotinamide with glycine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(5-bromonicotinoyl)glycine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The bromonicotinoyl moiety can be reduced to form a corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-Allyl-N-(5-bromonicotinoyl)glycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as thermal responsiveness and stimuli-responsive behavior.
Mechanism of Action
The mechanism of action of N-Allyl-N-(5-bromonicotinoyl)glycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
N-Allyl-N-(5-bromonicotinoyl)glycine can be compared with other similar compounds, such as:
N-Allyl-N-(5-chloronicotinoyl)glycine: Similar structure but with a chlorine atom instead of bromine.
N-Allyl-N-(5-fluoronicotinoyl)glycine: Similar structure but with a fluorine atom instead of bromine.
N-Allyl-N-(5-iodonicotinoyl)glycine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(5-bromopyridine-3-carbonyl)-prop-2-enylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O3/c1-2-3-14(7-10(15)16)11(17)8-4-9(12)6-13-5-8/h2,4-6H,1,3,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOHRUXADDVOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC(=O)O)C(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-fluoro-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7606122.png)
![3-tert-butyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7606123.png)
![2-[(5-Ethylthiophen-2-yl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B7606131.png)
![2-[Naphthalene-1-carbonyl(prop-2-enyl)amino]acetic acid](/img/structure/B7606136.png)
![2-[(2-Iodobenzoyl)-prop-2-enylamino]acetic acid](/img/structure/B7606137.png)
![2-[(4-Bromophenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B7606139.png)
![N-(4-carbamoylphenyl)-2-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B7606146.png)
![(2S)-2-[(4-chloro-3-fluorophenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7606151.png)
![2-[(4-Methyl-1,3-thiazole-5-carbonyl)-prop-2-enylamino]acetic acid](/img/structure/B7606163.png)
![N-[(S)-1-(Hydroxymethyl)-2-methylpropyl]-4-(dimethylamino)benzamide](/img/structure/B7606170.png)
![2-[[2-(2,5-Dimethylphenyl)acetyl]-prop-2-enylamino]acetic acid](/img/structure/B7606187.png)
![2-[Prop-2-enyl(1,3-thiazole-4-carbonyl)amino]acetic acid](/img/structure/B7606212.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]cyclopropanesulfonamide](/img/structure/B7606232.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B7606234.png)
